3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound with the molecular formula and a molecular weight of approximately 278.3269 g/mol. This compound features a complex structure that includes an imidazolidine dione core and a substituted azetidine ring, making it of interest in various fields of chemical research. The compound is classified under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its structure, which contributes to its unique chemical properties.
The synthesis of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be approached through several methods, typically involving multi-step organic reactions. A common synthetic route may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts used in these steps are crucial for optimizing yields and purity.
The molecular structure of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be represented using various structural formulas:
O=C(c1scc(c1)C)N1CC(C1)N1C(=O)CCC1=OThis notation provides insight into the connectivity of atoms within the molecule. The structure features:
The compound can participate in various chemical reactions typical for imidazolidines and azetidines, such as:
These reactions are significant for modifying the compound's structure for specific applications.
Data on specific interactions would require experimental studies such as binding assays or computational modeling to elucidate how this compound could exert effects at a molecular level.
The physical properties of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione include:
Chemical properties may include:
The applications of 3-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione are primarily in scientific research:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1